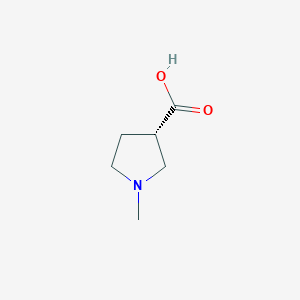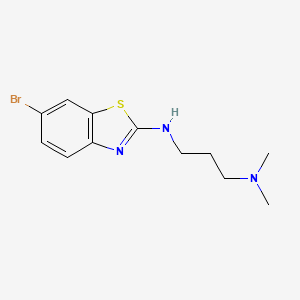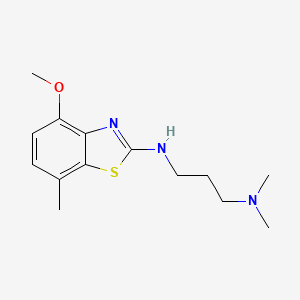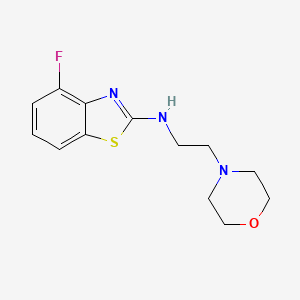
(S)-1-Methylpyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Methylpyrrolidine-3-carboxylic acid, also known as S-MPCA, is an important compound used in a variety of scientific applications. It is a chiral compound, meaning that it has two non-superimposable mirror images, and is also a cyclic compound, meaning that it forms a ring structure. This compound is used in a variety of research applications, including synthesis, biochemical and physiological effects, applications in laboratory experiments, and future directions of research.
Mechanism of Action
The mechanism of action of (S)-1-Methylpyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of chiral compounds from achiral precursors. It is also believed that the compound can act as a proton donor, allowing for the formation of amines and other compounds. Additionally, it is believed that the compound can act as a nucleophile, allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-Methylpyrrolidine-3-carboxylic acid are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and antifungal properties. Additionally, it is believed that the compound may have antioxidant and neuroprotective effects. Further research is needed to fully understand the biochemical and physiological effects of (S)-1-Methylpyrrolidine-3-carboxylic acid.
Advantages and Limitations for Lab Experiments
(S)-1-Methylpyrrolidine-3-carboxylic acid has several advantages for laboratory experiments. One advantage is that it is a chiral compound, making it useful for the synthesis of chiral compounds. Additionally, it is a cyclic compound, making it useful for the synthesis of peptides, proteins, and other biologically active compounds. Furthermore, it is a versatile compound with a variety of scientific applications.
However, there are also several limitations to using (S)-1-Methylpyrrolidine-3-carboxylic acid in laboratory experiments. One limitation is that the compound is not very stable, making it difficult to store and handle. Additionally, the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes. Furthermore, the compound is not widely available, making it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving (S)-1-Methylpyrrolidine-3-carboxylic acid. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further research could be done to investigate the biochemical and physiological effects of the compound. Furthermore, further research could be done to develop new synthetic methods for the synthesis of (S)-1-Methylpyrrolidine-3-carboxylic acid and other compounds. Finally, further research could be done to develop new applications for (S)-1-Methylpyrrolidine-3-carboxylic acid, such as in the development of new drugs and therapeutics.
Scientific Research Applications
(S)-1-Methylpyrrolidine-3-carboxylic acid is a versatile compound with a variety of scientific applications. It is used as a building block in organic synthesis and as a precursor to other compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents. It is also used in the synthesis of peptides, proteins, and other biologically active compounds. Additionally, it is used in the synthesis of chiral compounds, which are important in the development of new drugs.
properties
IUPAC Name |
(3S)-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653405 | |
| Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methylpyrrolidine-3-carboxylic acid | |
CAS RN |
952484-58-1 | |
| Record name | (3S)-1-Methyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952484-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)


![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
